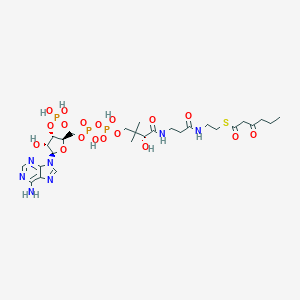![molecular formula C38H76ClNO4 B008395 Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride CAS No. 97158-31-1](/img/structure/B8395.png)
Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DODAC is a synthetic cationic lipid that has been extensively studied for its ability to form liposomes and its potential applications in various fields of research. The synthesis of DODAC is relatively simple and involves the reaction of dimethylamine with octadecyl chloride, followed by quaternization with ethylene oxide.
Mécanisme D'action
The mechanism of action of DODAC-based liposomes involves the fusion of the liposomes with the cell membrane, followed by the release of the encapsulated therapeutic agent into the cell. The cationic nature of DODAC allows the liposomes to interact with negatively charged cell membranes, facilitating their uptake by cells.
Effets Biochimiques Et Physiologiques
DODAC-based liposomes have been shown to have minimal toxicity and immunogenicity, making them suitable for use in vivo. However, the use of cationic lipids such as DODAC can lead to the activation of the immune system and the induction of proinflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DODAC-based liposomes in lab experiments include their ability to encapsulate a wide range of therapeutic agents, their ease of preparation, and their biocompatibility. However, the limitations of using DODAC-based liposomes include their potential toxicity and immunogenicity, as well as their tendency to aggregate and form larger structures.
Orientations Futures
For the use of DODAC-based liposomes in scientific research include the development of more efficient and targeted delivery systems, the optimization of liposome composition and structure, and the exploration of new applications in fields such as regenerative medicine and tissue engineering.
Méthodes De Synthèse
The synthesis of DODAC involves the reaction of dimethylamine with octadecyl chloride to form dimethyloctadecylamine, which is then quaternized with ethylene oxide to form DODAC. The purity and yield of DODAC can be improved by various purification methods, such as column chromatography, recrystallization, and precipitation.
Applications De Recherche Scientifique
DODAC is widely used in scientific research for its ability to form liposomes, which are used as vehicles for drug delivery, gene therapy, and vaccine development. DODAC-based liposomes have been shown to be effective in delivering a wide range of therapeutic agents, including anticancer drugs, antibiotics, and nucleic acids.
Propriétés
Numéro CAS |
97158-31-1 |
|---|---|
Nom du produit |
Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride |
Formule moléculaire |
C38H76ClNO4 |
Poids moléculaire |
646.5 g/mol |
Nom IUPAC |
bis(2-hexadecanoyloxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C38H76NO4.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37(40)42-35-33-39(3,4)34-36-43-38(41)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-36H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
VHIZYFAEPDWBFM-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCCCC.[Cl-] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCCCC.[Cl-] |
Autres numéros CAS |
97158-31-1 |
Synonymes |
dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride; DIPALMITOYLETHYL DIMONIUM CHLORIDE; Ethanaminium, N,N-dimethyl-2-(1-oxohexadecyl)oxy-N-2-(1-oxohexadecyl)oxyethyl-, chloride; Bis[2-(hexadecanoyloxy)ethyl]dimethylaminium·chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



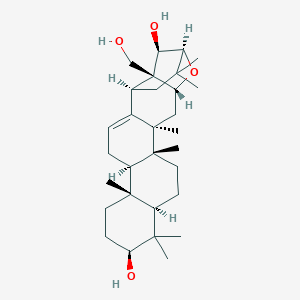
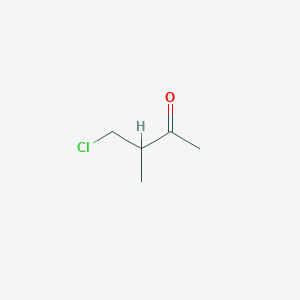
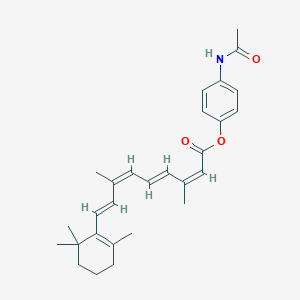
![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)
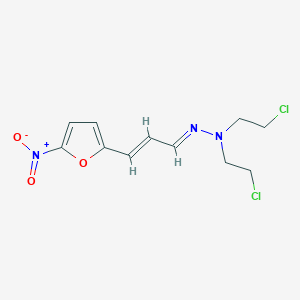
![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)
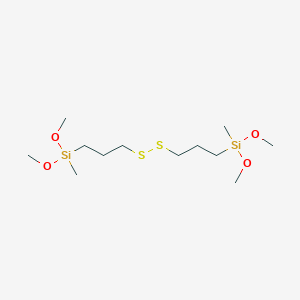
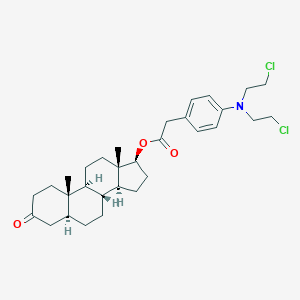
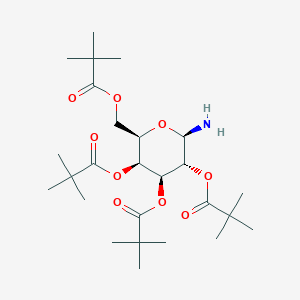
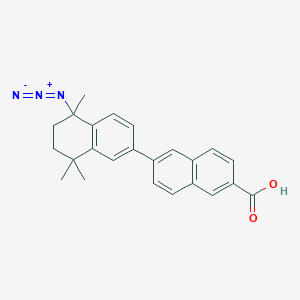
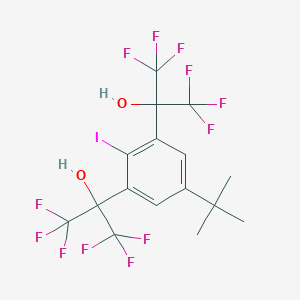
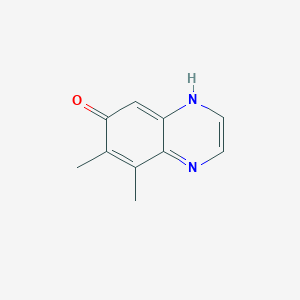
![(1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B8334.png)
